Cyclo(RADfK) -

Cyclo(RADfK)

Catalog Number: EVT-8201323
CAS Number:
Molecular Formula: C28H43N9O7
Molecular Weight: 617.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclo(RADfK) is classified under cyclic peptides and belongs to the family of integrin antagonists. It is synthesized from amino acids using solid-phase peptide synthesis techniques, which allow for precise control over the peptide's sequence and structure. The compound is primarily studied in the context of cancer biology, where it aids in understanding the interactions between cells and their microenvironment.

Synthesis Analysis

Methods

The synthesis of Cyclo(RADfK) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain. The process can be summarized as follows:

  1. Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is activated and loaded with the first amino acid.
  2. Amino Acid Coupling: Subsequent amino acids are coupled using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).
  3. Deprotection: The protecting groups on the amino acids are removed using piperidine or other deprotection agents to allow for further coupling.
  4. Cyclization: Once the linear peptide is synthesized, cyclization occurs through a specific reaction that forms a covalent bond between terminal amino acids, resulting in a cyclic structure.

Technical details regarding the synthesis report high purity levels achieved through high-performance liquid chromatography (HPLC) and mass spectrometry analysis, confirming the molecular weight and structural integrity of Cyclo(RADfK) .

Molecular Structure Analysis

Structure

Cyclo(RADfK) consists of a cyclic backbone formed by the amino acid sequence RADfK. The specific arrangement of these amino acids contributes to its biological activity, particularly its ability to bind to integrins. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: Approximately 318.32 g/mol

The cyclic nature of the peptide enhances its stability compared to linear peptides, making it more effective in biological applications.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy are often employed to analyze the conformation of Cyclo(RADfK). These methods provide insights into its secondary structure and confirm that it adopts a stable conformation conducive to integrin binding .

Chemical Reactions Analysis

Reactions

Cyclo(RADfK) undergoes various chemical reactions primarily related to its interaction with integrins. The binding mechanism involves specific interactions between the peptide's RGD motif and the integrin receptor, facilitating cellular adhesion processes.

Technical details indicate that Cyclo(RADfK) can serve as a negative control in experiments assessing integrin specificity, demonstrating minimal nonspecific binding when tested against modified surfaces .

Mechanism of Action

Process

The mechanism by which Cyclo(RADfK) exerts its effects involves competitive inhibition of integrin binding sites. By mimicking natural ligands that bind to αvβ3 integrins, Cyclo(RADfK) effectively blocks these interactions, thereby inhibiting downstream signaling pathways associated with cell migration and proliferation.

Data from studies indicate that Cyclo(RADfK) can significantly reduce cell adhesion in environments where integrin interactions are critical . This property makes it valuable for therapeutic strategies aimed at controlling tumor growth and metastasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Cyclo(RADfK) exhibits stability under physiological conditions, which is advantageous for therapeutic applications.
  • Reactivity: The cyclic structure limits reactivity with other biomolecules, enhancing specificity towards integrins.

Relevant data on solubility and stability are crucial for formulating effective delivery systems in biomedical applications .

Applications

Scientific Uses

Cyclo(RADfK) has several applications in scientific research:

  • Cancer Research: Used as an integrin antagonist to study tumor cell behavior and metastasis.
  • Drug Delivery Systems: Incorporated into nanoparticle formulations for targeted drug delivery.
  • Diagnostic Imaging: Serves as a component in imaging agents designed to visualize tumors through integrin expression.

By leveraging its unique properties, Cyclo(RADfK) continues to be an important tool in both basic research and clinical applications aimed at improving cancer therapies .

Introduction to Integrin-Targeted Ligands in Biomedical Research

Integrin αvβ3 as a Therapeutic and Diagnostic Target in Pathological Angiogenesis

Integrin αvβ3, a heterodimeric transmembrane receptor, serves as a critical mediator of cell-extracellular matrix interactions in pathological conditions. Its overexpression correlates with aggressive tumor behavior and neovascularization in cancers such as glioblastoma, where it facilitates endothelial cell survival, tumor cell invasion, and angiogenesis. In glioblastoma tissues, αvβ3 expression is detected in approximately 60% of patient samples, contrasting sharply with its absence in normal brain tissue, underscoring its disease-specific relevance [2] [6]. The receptor recognizes the Arg-Gly-Asp (RGD) tripeptide motif within extracellular matrix proteins like vitronectin and fibronectin, activating downstream signaling pathways such as focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK). These pathways collectively promote cytoskeletal reorganization, cell migration, and angiogenesis [2] [9].

Table 1: Pathological Roles of Integrin αvβ3 in Selected Cancers

Disease ContextExpression PatternFunctional Consequences
Glioblastoma multiformeUpregulated in tumor periphery and endothelial cellsEnhanced invasion, angiogenesis, and reduced patient survival
Gastric cancer (intestinal subtype)Elevated in endothelial compartmentsAssociation with advanced disease stage
Breast cancer metastasesOverexpressed in angiogenic vasculaturePromotion of endothelial cell migration and vessel formation
MelanomaPresent on tumor and stromal cellsFacilitation of metastasis and therapy resistance

The theranostic potential of αvβ3 stems from its dual applicability:

  • Diagnostic utility: Radiolabeled RGD peptides (e.g., ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄) enable positron emission tomography imaging of αvβ3-positive tumors and metastases, capitalizing on ligand-receptor specificity [5].
  • Therapeutic targeting: Antagonists like cilengitide (cyclo[RGDf(NMe)V]) disrupt αvβ3-mediated signaling, suppressing angiogenesis and tumor growth. However, clinical outcomes have been mixed due to context-dependent agonism and compensatory integrin upregulation [2] [8] [9].

Despite setbacks, emerging approaches include αvβ3-directed nanocarriers for drug delivery and chimeric antigen receptor T-cell therapies, highlighting persistent translational interest [4] [10].

Rationale for Cyclo(RADfK) as a Negative Control in Integrin-Specific Studies

Cyclo(RADfK) (cyclo(-Arg-Ala-Asp-D-Phe-Lys-)) is a cyclic pentapeptide designed as a critical methodological control for RGD-based integrin ligands. Its structure substitutes glycine in the RGD motif with alanine, a single methyl group change that abolishes integrin binding specificity. This modification disrupts the spatial orientation required for αvβ3 engagement, reducing affinity by >100-fold compared to RGD-containing counterparts [1] [3] [7].

Table 2: Structural and Functional Comparison of Cyclo(RADfK) and Cyclo(RGDfK)

ParameterCyclo(RADfK)Cyclo(RGDfK)
Amino acid sequenceCyclo(-Arg-Ala-Asp-D-Phe-Lys-)Cyclo(-Arg-Gly-Asp-D-Phe-Lys-)
Molecular weight617.7 Da603.7 Da
Primary integrin targetNone (low nonspecific binding)αvβ3, αvβ5, α5β1
Function in assaysNegative control for adhesion studiesAngiogenesis inhibition, tumor targeting
Experimental applicationsBaseline signal in imaging; control for off-target effectsDrug delivery, theranostics, anti-metastatic agents

The scientific necessity for Cyclo(RADfK) arises from three key considerations:

  • Specificity validation: In αvβ3-targeted nanoparticles, cyclo(RADfK)-conjugated particles exhibit ≤5% tumor accumulation compared to cyclo(RGDfK) versions, confirming αvβ3-specific delivery. For example, liposomes decorated with cyclo(RADfK) showed negligible uptake in U87MG glioblastoma xenografts versus active targeting by cyclo(RGDfK) analogs [10].
  • Artifact exclusion: Cyclo(RADfK) controls for physicochemical effects unrelated to integrin binding, such as charge-mediated cellular uptake or enhanced permeability and retention (EPR) effects. In radionuclide studies, ⁸⁹Zr-labeled cyclo(RADfK)-nanoparticles accumulated in the liver and spleen but showed no tumor specificity, unlike αvβ3-targeted equivalents [10].
  • Mechanistic elucidation: Research using cyclo(RADfK) revealed that αvβ3-targeted nanoparticles engage "hitchhiking" with phagocytes for tumor delivery—a phenomenon absent with the negative control. This highlights immune cell contributions to nanoparticle trafficking [10].

Cyclo(RADfK) remains indispensable for rigorous interpretation of integrin-targeted studies, ensuring observed biological effects stem from specific αvβ3 engagement rather than experimental artifacts [3] [7] [10].

Properties

Product Name

Cyclo(RADfK)

IUPAC Name

2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C28H43N9O7

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21-/m0/s1

InChI Key

SMFHXHGBDFBWOX-BWUHRYBWSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.